tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated cyclohexyl derivative. One common method involves the use of tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate as a starting material. This compound is reacted with a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding cyclohexyl derivative.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Cyclohexyl derivatives without the bromine atom.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbamate group can play crucial roles in binding to molecular targets and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate
Uniqueness
tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is unique due to the presence of the bromine atom and the specific stereochemistry of the cyclohexyl ring. These features can significantly influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H22BrNO2 |
---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1 |
InChI Key |
SQROEVGKTJHWGZ-RCAUJQPQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CC(C1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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